molecular formula C12H11N5O2 B11481709 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile

4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile

Cat. No.: B11481709
M. Wt: 257.25 g/mol
InChI Key: CEQLFYWKHZTBCM-UHFFFAOYSA-N
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Description

4-[5-(2H-1,3-Benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile is a complex organic compound featuring a benzodioxole ring, a tetrazole ring, and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. Common reagents used in these reactions include bromomethylbenzodioxole, sodium azide, and various catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper compounds.

    Solvents: Toluene, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile is unique due to the combination of the benzodioxole and tetrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

4-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]butanenitrile

InChI

InChI=1S/C12H11N5O2/c13-5-1-2-6-17-15-12(14-16-17)9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,1-2,6,8H2

InChI Key

CEQLFYWKHZTBCM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC#N

Origin of Product

United States

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